molecular formula C5H2BrClOS B2898630 4-Bromo-5-chlorothiophene-2-carbaldehyde CAS No. 390360-90-4

4-Bromo-5-chlorothiophene-2-carbaldehyde

Cat. No.: B2898630
CAS No.: 390360-90-4
M. Wt: 225.48
InChI Key: PTGYPJXVQUVREU-UHFFFAOYSA-N
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Description

4-Bromo-5-chlorothiophene-2-carbaldehyde is a polyhalogenated thiophene derivative. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of science and industry. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound particularly interesting for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chlorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the halogen dance reaction, which utilizes lithium diisopropylamide (LDA) to rearrange halogenated thiophenes . For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of LDA followed by treatment with hexachloroethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as bromine, chlorine, and thiophene derivatives, under controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chlorothiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include substituted thiophenes, carboxylic acids, alcohols, and various coupled products depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of electron-withdrawing halogen atoms in the thiophene ring influences the reactivity of the compound, making it a versatile intermediate in organic synthesis. The aldehyde group can participate in nucleophilic addition reactions, while the halogen atoms can be involved in substitution and coupling reactions .

Comparison with Similar Compounds

4-Bromo-5-chlorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-5-chlorothiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGYPJXVQUVREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a −78° C. solution of 3-bromo-2-chloro-thiophene (10.03 g, 50.79 mmol) in THF (anhydrous, 100 mL) was added lithium diisopropyl amide solution (Aldrich, 2.0M in heptane/THF/ethylbenzene, 38.1 mL, 76.20 mmol) dropwise over 45 minutes under argon. The reaction mixture was stirred for one hour at −78° C., treated with DMF (Aldrich, anhydrous, 19.7 mL, 254.40 mmol), stirred for 15 minutes at −78° C., warmed to room temperature, and stirred for 45 minutes. Aqueous citric acid was added and the reaction mixture was stirred for 5 minutes. The mixture was diluted with ethyl acetate and was washed with saturated NaHCO3, water, and brine. The organic layer was dried over magnesium sulfate, filtered, concentrated in vacuo, and purified by column chromatography (silica gel, 1-3% ethyl acetate/hexanes) to afford the title compound as a yellow solid (10.63 g, 92.8% yield).
Quantity
10.03 g
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reactant
Reaction Step One
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38.1 mL
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reactant
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100 mL
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19.7 mL
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Yield
92.8%

Synthesis routes and methods II

Procedure details

n-BuLi (2.5 M in hexanes, 105 mL) is slowly added to a solution of diisopropylamine (36.8 mL) in THF (600 mL) at 0° C. After 15 min, the mixture is cooled to −70° C. A solution of 3-bromo-2-chlorothiophene (49.4 g) in THF (20 mL) is added maintaining the internal temperature <−65° C. After 15 min, DMF (25.2 mL) is added. The mixture is stirred at −70° C. for 15 min and then allowed to warm to room temperature. The reaction mixture is quenched with saturated aq. NH4Cl solution (200 mL) and concentrated in vacuo to one-half volume. The residue is diluted with EtOAc (500 mL) and the aqueous layer is separated. The aqueous layer is extracted with EtOAc (2×100 mL). The combined organic layers are washed with brine (100 mL), dried (MgSO4), and concentrated to afford an oil. The oil is purified by column chromatography (heptane; heptane/EtOAc, 20/1; 10/1) and the resulting solid is suspended in heptane (75 mL) and filtered to afford 30.3 g (54%) of the title compound as a light yellow solid. Physical characteristics: M.p. 61-62° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.82, 8.14; 13C NMR (100 MHz, CDCl3) δ 181.6, 140.9, 138.5, 138.1, 112.8.
Quantity
105 mL
Type
reactant
Reaction Step One
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36.8 mL
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reactant
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Quantity
600 mL
Type
solvent
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49.4 g
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reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
25.2 mL
Type
reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods III

Procedure details

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